molecular formula C9H9FN2 B13039430 2-(1-Aminoethyl)-4-fluorobenzonitrile

2-(1-Aminoethyl)-4-fluorobenzonitrile

Cat. No.: B13039430
M. Wt: 164.18 g/mol
InChI Key: SJJAJVHWOIURMF-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-4-fluorobenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a fluorine atom, and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-4-fluorobenzonitrile typically involves the following steps:

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Aminoethylation: Introduction of the aminoethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the nitrile group or other functional groups present in the molecule.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

2-(1-Aminoethyl)-4-fluorobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets. The aminoethyl group may facilitate binding to enzymes or receptors, while the fluorine atom can influence the compound’s reactivity and stability. The nitrile group may also play a role in the compound’s overall activity by participating in various chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminoethyl)-4-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.

    2-(1-Aminoethyl)-4-bromobenzonitrile: Contains a bromine atom instead of fluorine.

    2-(1-Aminoethyl)-4-iodobenzonitrile: Features an iodine atom in place of fluorine.

Uniqueness

2-(1-Aminoethyl)-4-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity, stability, and interactions with other molecules. Fluorine’s high electronegativity and small size make it a valuable substituent in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

2-(1-aminoethyl)-4-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2/c1-6(12)9-4-8(10)3-2-7(9)5-11/h2-4,6H,12H2,1H3

InChI Key

SJJAJVHWOIURMF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)C#N)N

Origin of Product

United States

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